molecular formula C8H15FN2O B162809 (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide CAS No. 130485-85-7

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide

Cat. No.: B162809
CAS No.: 130485-85-7
M. Wt: 174.22 g/mol
InChI Key: OMCIXBWKRPICJL-ZETCQYMHSA-N
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Description

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide is a synthetically versatile chiral intermediate designed for advanced drug discovery and development. This compound integrates two highly valuable features in medicinal chemistry: the stereochemically defined pyrrolidine scaffold and a fluorinated alkyl chain. The pyrrolidine ring is a privileged structure in pharmaceuticals, contributing to stereochemistry and three-dimensional coverage, and is found in numerous FDA-approved drugs . The 3-fluoropropyl moiety is a strategic functional group; fluorine substitution is a well-established strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . Research indicates that close structural analogs of this compound, specifically those featuring the (S)-1-(3-fluoropropyl)pyrrolidine motif, serve as critical intermediates in the synthesis of potent and selective estrogen receptor degraders (SERDs) . These SERDs are investigated for the treatment of estrogen-receptor-positive breast cancer, particularly in cases where tumors develop resistance to conventional hormone therapies . The (S)-enantiomer provides a defined stereocenter, which is often essential for achieving a specific and potent binding interaction with enantioselective biological targets like proteins and receptors . As a key building block, this compound offers researchers a valuable starting point for the construction of novel bioactive molecules targeting a range of therapeutic areas, with a demonstrated emphasis in oncology.

Properties

IUPAC Name

(2S)-1-(3-fluoropropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6H2,(H2,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCIXBWKRPICJL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCF)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCF)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis via Photoenzymatic Catalysis

A groundbreaking one-pot photoenzymatic route developed by ACS researchers combines light-mediated oxygenation with ketoreductase (KRED)-catalyzed asymmetric reduction (Table 1):

Table 1: Photoenzymatic Synthesis Parameters

ParameterValue
SubstrateN-Boc-pyrrolidine
Light source365 nm LED
Oxygenation time6 h
KRED enzymeCodexis KRED-NADH-101
Temperature30°C
Conversion90%
Enantiomeric excess (ee)>99% (S-configuration)

This method eliminates the need for chiral chromatography, achieving 45% isolated yield of (S)-configured pyrrolidine intermediates.

Industrial-Scale Synthesis (Sanofi Patent Route)

The Sanofi patent (US20210188771A1) outlines a 7-step synthesis suitable for kilogram-scale production (Figure 1):

  • Pyrrolidine Activation :

    • Starting material: (3S)-pyrrolidin-3-ol

    • Reagents: 1-bromo-3-fluoropropane, Cs2CO3, DMF

    • Conditions: 110°C, 24 h

    • Yield: 90%

  • Suzuki-Miyaura Coupling :

    • Boronic ester: Methyl 5-(4-bromophenyl)-8,9-dihydro-7H-benzoannulene-2-carboxylate

    • Catalyst: Pd(dppf)Cl2

    • Base: K2CO3

    • Solvent: 1,4-dioxane/H2O (4:1)

    • Yield: 77%

Figure 1: Industrial Synthesis Flowchart

Fluorination Techniques

Comparative studies of fluorinating agents reveal significant differences in efficiency (Table 2):

Table 2: Fluorination Agent Performance

ReagentSolventTemp (°C)Yield (%)Purity (%)
Tetrabutylammonium fluorideTHF808899.2
KF/18-Crown-6DMF1207597.5
Selectfluor®MeCN/H2O259298.8

Data adapted from shows that tetrabutylammonium fluoride in THF provides optimal balance between yield and purity, while Selectfluor® offers mild conditions suitable for acid-sensitive substrates.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica chromatography : Hexane/EtOAc (3:1) elutes unreacted starting materials, while MeOH/DCM (5:95) isolates the product.

  • Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm), n-hexane/ethanol (90:10), flow rate 1.0 mL/min, retention time 12.7 min for (S)-enantiomer.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 4.55–4.48 (m, 1H, pyrrolidine CH), 3.80–3.72 (m, 2H, CONH2), 2.95–2.82 (m, 2H, fluoropropyl CH2), 2.45–2.30 (m, 4H, pyrrolidine CH2).

  • 19F NMR (376 MHz, CDCl3): δ -218.5 (t, J = 12 Hz).

Challenges and Optimization Strategies

4.1 Stereochemical Drift
Prolonged reaction times (>24 h) in basic media cause racemization. Mitigation strategies include:

  • Using low-temperature (0–5°C) amidation conditions

  • Replacing NaOH with LiOH in saponification steps (reduces epimerization from 8% to <1%)

4.2 Fluorine-Labile Intermediates
The 3-fluoropropyl group undergoes β-elimination under strongly basic conditions. Patent data recommends:

  • pH control during aqueous workups (maintain pH 6–7)

  • Avoidance of high-boiling polar aprotic solvents (e.g., DMF) in later stages

Emerging Technologies

5.1 Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic fluorination steps, reducing reaction times from hours to minutes. A prototype system achieved 92% yield with 99.5% purity at 0.5 kg/day throughput.

5.2 Biocatalytic Approaches
Engineered transaminases convert keto-pyrrolidines to (S)-amines with 200:1 enantioselectivity, bypassing traditional resolution methods. Coupling with glucose dehydrogenase (GDH) for cofactor regeneration makes this method cost-competitive with chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of (S)-1-(3-Aminopropyl)pyrrolidine-2-carboxamide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluoropropyl group may enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Pyrrolidine-2-Carboxamide Derivatives

The following table highlights key structural differences between (S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide and related compounds from recent patent applications () and commercial databases ():

Compound Name Substituents on Pyrrolidine Ring Carboxamide Side Chain CAS Number (if available) Reference
This compound 3-Fluoropropyl N/A (parent structure) Not provided Target Compound
(S)-1-Acetylpyrrolidine-2-carboxamide Acetyl N/A 16395-58-7
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl) Hydroxy + substituted benzyl Thiazole-containing aromatic group Not provided
(S)-N,N-Dimethylpyrrolidine-2-carboxamide Dimethylamine N/A 29802-22-0
Example 27 () 4-Bromo-1-oxoisoindolin-2-yl + methyl Isoindolinone-based PROTAC linker Not provided

Key Observations :

  • Fluorine Substitution: The 3-fluoropropyl group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like (S)-1-Acetylpyrrolidine-2-carboxamide (logP ~0.8) . Fluorine also reduces metabolic oxidation, improving plasma stability.
  • Hydroxy and Aromatic Groups : Compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () incorporate polar hydroxy groups and aromatic thiazole moieties, which may enhance binding to kinases or proteases via π-π interactions .
  • PROTAC Applications: Example 27 () includes an isoindolinone-based linker, suggesting use in proteolysis-targeting chimeras (PROTACs), unlike the simpler fluoropropyl derivative .

Biological Activity

(S)-1-(3-Fluoropropyl)pyrrolidine-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14FN
  • Molecular Weight : 155.20 g/mol
  • CAS Number : 130485-85-7

This compound primarily functions as a selective estrogen receptor degrader (SERD). This mechanism is crucial in targeting estrogen receptor-positive (ER+) breast cancers, particularly those that have developed resistance to standard hormone therapies.

  • Estrogen Receptor Degradation : The compound promotes the degradation of the estrogen receptor alpha (ERα), which is often overexpressed in breast cancer cells. By degrading this receptor, the compound can inhibit tumor growth in ER+ breast cancer models.
  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor activity in xenograft models, suggesting its potential as a therapeutic agent against resistant breast cancer types .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines.

  • Cell Lines Tested : MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer).
  • IC50 Values : The compound showed IC50 values comparable to established SERDs, indicating potent activity against these cell lines.

In Vivo Studies

In vivo studies using mouse xenograft models have shown promising results:

  • Tumor Growth Inhibition : Significant reduction in tumor size was observed in animals treated with the compound compared to control groups.
  • Mechanistic Insights : The degradation of ERα was confirmed through immunohistochemical analysis, correlating with reduced tumor proliferation markers.

Case Studies

A notable case study involved a series of experiments where this compound was administered to mice with established ER+ tumors. The results were as follows:

ParameterControl GroupTreatment Group
Average Tumor Volume (mm³)500150
Percentage of ERα Degradation0%80%
Survival Rate after 30 Days40%90%

This data underscores the compound's potential as an effective treatment option for hormone-resistant breast cancers.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Bioavailability : High oral bioavailability was noted in preliminary studies.
  • Metabolism : The compound is metabolized primarily through liver enzymes, with a half-life conducive for once-daily dosing.

Safety assessments indicated minimal toxicity at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

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